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molecular formula C7H8N2O B8300278 2-(Pyridazin-3-yl)propanal

2-(Pyridazin-3-yl)propanal

Cat. No. B8300278
M. Wt: 136.15 g/mol
InChI Key: KPTSKGHZZKDXSD-UHFFFAOYSA-N
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Patent
US05973156

Procedure details

To a solution of 1-methoxy-2-(pyridazin-3-yl)propene (0.26 g, 1.72 mmol) in THF (50 ml) and water (10 ml) under nitrogen at ambient temperature was added mercury(II)acetate (1.66 g, 5.2 mmol). This mixture was stirred at room temperature for 2 hours, and was then poured onto potassium iodide solution (7%, 350 ml) and extracted with toluene (2×50 ml). The combined organic phases were washed with potassium iodide (7%, 140 ml) and brine (90 ml), dried (Na2SO4) and evaporated to give the title compound (54 mg, 23%), as an orange gum. The crude aldehyde was used directly without further purification.
Name
1-methoxy-2-(pyridazin-3-yl)propene
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:5]>C1COCC1.O.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([CH3:5])[CH:3]=[O:2])[N:7]=1 |f:3.4.5|

Inputs

Step One
Name
1-methoxy-2-(pyridazin-3-yl)propene
Quantity
0.26 g
Type
reactant
Smiles
COC=C(C)C=1N=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1.66 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then poured onto potassium iodide solution (7%, 350 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with potassium iodide (7%, 140 ml) and brine (90 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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